![molecular formula C10H10BrNO2 B2888221 n-(2-Bromophenyl)-3-oxobutanamide CAS No. 52700-65-9](/img/structure/B2888221.png)
n-(2-Bromophenyl)-3-oxobutanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .Chemical Reactions Analysis
Amides, which “N-(2-Bromophenyl)-3-oxobutanamide” is a type of, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid or with hydroxide ions .Scientific Research Applications
Catalysis in Polymer Chemistry
n-(2-Bromophenyl)-3-oxobutanamide: plays a role in the synthesis of polar functionalized cyclic olefin copolymers (COCs) through coordination copolymerization catalyzed by late transition metal catalysts. This process is significant in creating materials with high transparency, excellent thermal stability, chemical resistance, and UV resistance .
Mass Spectrometry
This compound is listed in the NIST Chemistry WebBook, indicating its use in mass spectrometry for identifying and analyzing chemical substances. The data provided by mass spectrometry are crucial for understanding the molecular structure and properties of various compounds .
Antimicrobial and Anticancer Research
Derivatives of n-(2-Bromophenyl)-3-oxobutanamide have been studied for their pharmacological activities, particularly in combating antimicrobial and anticancer drug resistance. The molecular structures of these derivatives play a crucial role in their biological significance .
Biomedical Applications
The structure of n-(2-Bromophenyl)-3-oxobutanamide allows for its incorporation into poly(2-oxazoline)s, which are used in biomedical applications such as drug delivery, protein modification, gene carriers, anti-fouling interfaces, cell sheet engineering, and hydrogels .
Asymmetric Synthesis of Chiral Compounds
The compound is involved in the asymmetric syntheses of unique chiral compounds, which are essential in various fields, including medicine and agriculture. These syntheses contribute to the development of bioactive compounds and natural products with N-C axially chiral structures .
Chemical Reagent
n-(2-Bromophenyl)-3-oxobutanamide: is available as a chemical reagent, which suggests its use in various chemical reactions and syntheses. Researchers and chemists utilize such reagents for experimental and developmental purposes in the field of chemistry .
Mechanism of Action
Target of Action
N-(2-Bromophenyl)-3-oxobutanamide is a compound that primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by N-(2-Bromophenyl)-3-oxobutanamide is the SM coupling reaction . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The molecular effect of N-(2-Bromophenyl)-3-oxobutanamide’s action is the formation of a new Pd–C bond . On a cellular level, this can lead to the synthesis of various organic compounds through the SM coupling reaction .
Action Environment
The action, efficacy, and stability of N-(2-Bromophenyl)-3-oxobutanamide can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially affect the action of N-(2-Bromophenyl)-3-oxobutanamide.
properties
IUPAC Name |
N-(2-bromophenyl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBZFPHVMQLUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976392 |
Source
|
Record name | N-(2-Bromophenyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Bromophenyl)-3-oxobutanamide | |
CAS RN |
6092-45-1 |
Source
|
Record name | N-(2-Bromophenyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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